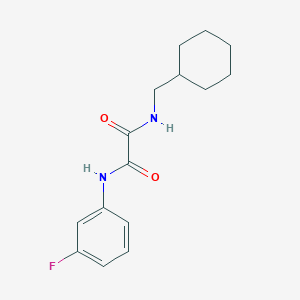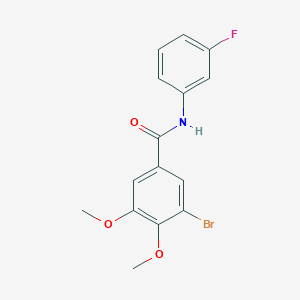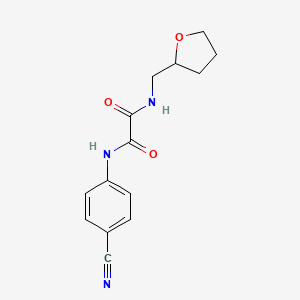
N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide
Descripción general
Descripción
N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide is a synthetic organic compound that features a cyanophenyl group and a tetrahydrofuranyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide typically involves the reaction of 4-cyanobenzylamine with tetrahydro-2-furanylmethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cyanophenyl and tetrahydrofuranyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: Potential pharmaceutical applications include its use as a drug candidate or intermediate in drug synthesis.
Industry: The compound may be utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide: can be compared to other ethanediamide derivatives with different substituents.
N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide: may also be compared to compounds with similar functional groups, such as other cyanophenyl or tetrahydrofuranyl derivatives.
Uniqueness
The uniqueness of N-(4-cyanophenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Propiedades
IUPAC Name |
N'-(4-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c15-8-10-3-5-11(6-4-10)17-14(19)13(18)16-9-12-2-1-7-20-12/h3-6,12H,1-2,7,9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUCSGBTBSCHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


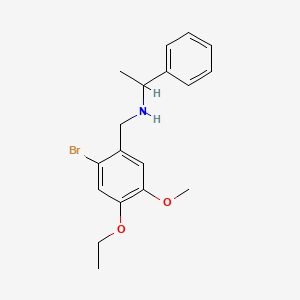
![N-(4-CHLOROPHENYL)-2-METHOXY-5-METHYL-N-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4385974.png)
![2-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4385979.png)
acetyl}amino)benzoate](/img/structure/B4385993.png)
![methyl 3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B4386013.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4386018.png)
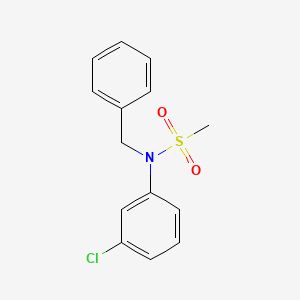
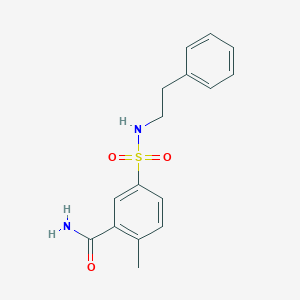
![N-[(FURAN-2-YL)METHYL]-4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE](/img/structure/B4386039.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4386041.png)
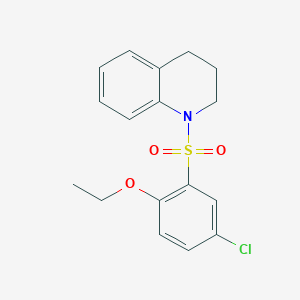
![2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)
